

Spectroscopic Characterization of 3,5-Dibromo-4-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridin-2-amine

Cat. No.: B189402

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **3,5-Dibromo-4-methylpyridin-2-amine**, a key building block in medicinal chemistry and materials science. The following sections detail the principles and experimental data associated with the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference.

Introduction: The Significance of 3,5-Dibromo-4-methylpyridin-2-amine

3,5-Dibromo-4-methylpyridin-2-amine, with the chemical formula $C_6H_6Br_2N_2$ and a molecular weight of 265.93 g/mol, is a substituted pyridine derivative.^[1] Its structural features, including the bromine atoms, the amino group, and the methyl group on the pyridine ring, make it a versatile precursor in the synthesis of more complex molecules.^{[2][3]} The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products in a research and development setting. This guide will focus on the key spectroscopic techniques used to confirm the structure and purity of this compound.

Synthesis and Physical Properties

The common synthesis route for **3,5-Dibromo-4-methylpyridin-2-amine** involves the bromination of 2-amino-4-methylpyridine.^[1] In a typical procedure, 2-amino-4-methylpyridine is dissolved in sulfuric acid, and bromine is added dropwise at a controlled temperature.^[1] The

reaction mixture is then neutralized to precipitate the product, which is subsequently purified.[1] The resulting compound is typically an off-white to light yellow crystalline solid with a melting point in the range of 123-124 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

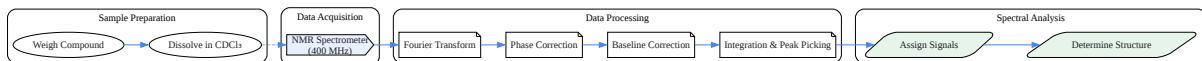
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol:

A sample of **3,5-Dibromo-4-methylpyridin-2-amine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and analyzed using a 400 MHz or higher NMR spectrometer.

Data Interpretation:


The ¹H NMR spectrum of **3,5-Dibromo-4-methylpyridin-2-amine** in CDCl_3 exhibits three distinct signals:[1]

- δ 8.08 (s, 1H): This singlet corresponds to the lone proton on the pyridine ring (H-6). Its downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atom and the bromine atoms. The singlet multiplicity indicates no adjacent protons.
- δ 4.95 (bs, 2H): This broad singlet is characteristic of the two protons of the primary amine group (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- δ 2.51 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃). Its upfield chemical shift is expected for a methyl group attached to an aromatic ring. The singlet multiplicity confirms the absence of neighboring protons.

Data Summary Table:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.08	Singlet (s)	1H	Pyridine H-6
4.95	Broad Singlet (bs)	2H	-NH ₂
2.51	Singlet (s)	3H	-CH ₃

¹H NMR Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for ¹H NMR analysis of **3,5-Dibromo-4-methylpyridin-2-amine**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Although experimental data for **3,5-Dibromo-4-methylpyridin-2-amine** is not readily available in the searched literature, a predicted spectrum can be used to illustrate the expected signals.

Predicted Data Interpretation:

A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms and their positions on the pyridine ring.

Predicted ¹³C NMR Data Summary Table (Illustrative):

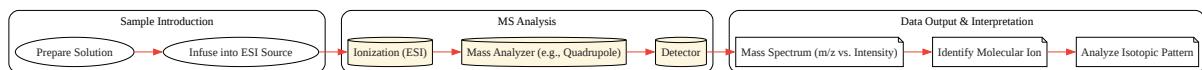
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~155	C2 (-C-NH ₂)	Carbon attached to the amino group, downfield shift.
~148	C4 (-C-CH ₃)	Quaternary carbon attached to the methyl group.
~140	C6 (-CH=N)	Aromatic CH adjacent to the nitrogen.
~108	C5 (-C-Br)	Carbon attached to bromine, significant upfield shift due to heavy atom effect.
~105	C3 (-C-Br)	Carbon attached to bromine, similar to C5.
~20	-CH ₃	Methyl carbon, in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

A dilute solution of the compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules.


Data Interpretation:

The mass spectrum would be expected to show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$. A key feature would be the isotopic pattern characteristic of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Expected Mass Spectrum Data:

- $[M]^+$: m/z ~264, 266, 268 (in a 1:2:1 ratio)
- $[M+H]^+$: m/z ~265, 267, 269 (in a 1:2:1 ratio)

Mass Spectrometry Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

While a specific experimental IR spectrum for **3,5-Dibromo-4-methylpyridin-2-amine** is not available in the searched results, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Data Summary Table (Illustrative):

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H stretch	Primary Amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Methyl (-CH ₃)
1650-1580	C=C and C=N stretch	Pyridine Ring
1640-1560	N-H bend	Primary Amine (-NH ₂)
1470-1430	C-H bend	Methyl (-CH ₃)
700-500	C-Br stretch	Bromoalkane

Conclusion

The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of **3,5-Dibromo-4-methylpyridin-2-amine**. The ¹H NMR data confirms the presence and connectivity of the protons, while mass spectrometry verifies the molecular weight and the presence of two bromine atoms. Although experimental ¹³C NMR and IR data were not found in the initial search, the predicted data, based on established principles of spectroscopy, provide a reliable framework for the full characterization of this important chemical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize **3,5-Dibromo-4-methylpyridin-2-amine** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3 [chemicalbook.com]
- 2. 2-AMINO-3-BROMO-4-METHYLPYRIDINE | 40073-38-9 [chemicalbook.com]
- 3. WO2001027103A1 - Fab i inhibitors - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Dibromo-4-methylpyridin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189402#spectroscopic-data-for-3-5-dibromo-4-methylpyridin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com